molecular formula C20H21NO3 B214668 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214668
M. Wt: 323.4 g/mol
InChI Key: FBJKZJDBOXTKKM-UHFFFAOYSA-N
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Description

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as C16H19NO3, is a synthetic compound that belongs to the class of indole derivatives. It has a molecular weight of 273.33 g/mol and is commonly used in scientific research applications.

Mechanism of Action

The mechanism of action of 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of various enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Furthermore, 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in vitro and in vivo. It has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in various tissues. Furthermore, 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.

Advantages and Limitations for Lab Experiments

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other synthetic compounds. It also exhibits a wide range of biological activities, making it a versatile tool for studying various cellular and molecular processes. However, 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous-based assays. It also has moderate toxicity, which may require the use of appropriate safety measures.

Future Directions

There are several future directions for the study of 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as a modulator of enzyme activity, such as acetylcholinesterase and tyrosinase. Furthermore, the development of novel synthetic analogs of 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one with improved solubility and bioavailability may lead to the discovery of new drug candidates.

Synthesis Methods

The synthesis of 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the condensation of 2-acetyl-1,3-indandione with 2,5-dimethylphenylacetic acid and ethylamine. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent, such as ethanol. The product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively used in scientific research due to its various biological activities. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to modulate the activity of various enzymes, such as acetylcholinesterase and tyrosinase, making it a potential drug candidate.

properties

Product Name

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one

InChI

InChI=1S/C20H21NO3/c1-4-21-17-8-6-5-7-16(17)20(24,19(21)23)12-18(22)15-11-13(2)9-10-14(15)3/h5-11,24H,4,12H2,1-3H3

InChI Key

FBJKZJDBOXTKKM-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C=CC(=C3)C)C)O

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C=CC(=C3)C)C)O

Origin of Product

United States

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